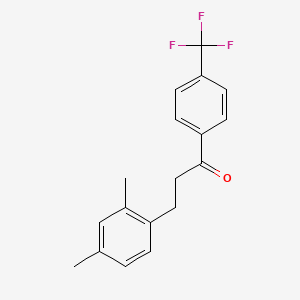

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzoyl chloride with 4-trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amines or thiols derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

- 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone

- 3-(2,4-Dimethylphenyl)-4’-chloropropiophenone

- 3-(2,4-Dimethylphenyl)-4’-bromopropiophenone

Comparison:

- Uniqueness: The presence of the trifluoromethyl group in 3-(2,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone imparts unique electronic and steric properties, making it more resistant to metabolic degradation and enhancing its biological activity compared to its analogs.

- Reactivity: The trifluoromethyl group also influences the compound’s reactivity, making it more reactive in nucleophilic substitution reactions compared to its methyl, chloro, or bromo analogs.

Biologische Aktivität

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its insecticidal, antifungal, and anti-inflammatory effects, as well as its toxicity profiles. The findings are supported by data tables and case studies derived from various research sources.

Chemical Structure and Properties

The compound's chemical formula is C18H17F3O, and it features a trifluoromethyl group attached to a propiophenone backbone. This structure contributes to its unique biological activity.

Insecticidal Activity

Research indicates that derivatives of similar structures exhibit significant insecticidal properties. For instance, compounds with similar substituents have shown lethal effects against various pests:

- Mythimna separate : Mortality rates up to 70% at concentrations of 500 mg/L.

- Helicoverpa armigera and Ostrinia nubilalis : Moderate activities were noted, with mortality rates below 50%.

- Spodoptera frugiperda : Some compounds exhibited mortality rates as high as 70% .

Antifungal Activity

The antifungal potential of compounds related to this compound has been evaluated against various fungal strains. Notably:

- A compound similar in structure demonstrated an inhibition rate of 77.8% against Pyricularia oryzae.

- Other tested compounds showed inhibition rates ranging from 55.6% to 66.7% against different fungal pathogens .

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented extensively. For example:

- Compounds containing the 1,2,4-triazole moiety exhibited strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values significantly lower than those of standard anti-inflammatory drugs like celecoxib.

- The ability to reduce pro-inflammatory mediators such as TNF-α and IL-6 was confirmed in vitro, indicating potential therapeutic applications in inflammatory diseases .

Toxicity Profile

The toxicity of this compound has been assessed using zebrafish models. The compound demonstrated an LC50 value of approximately 14.01 mg/L , suggesting moderate toxicity levels that warrant careful consideration for both agricultural and pharmaceutical applications .

Case Studies

Several case studies highlight the practical applications of this compound in pest management and therapeutic contexts:

- Pest Control : Field trials using formulations containing similar compounds showed effective control over agricultural pests with minimal adverse effects on non-target organisms.

- Therapeutic Applications : Experimental studies have indicated that compounds with similar structures can effectively reduce inflammation in animal models, supporting their potential use in treating inflammatory conditions.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-(2,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-3-4-14(13(2)11-12)7-10-17(22)15-5-8-16(9-6-15)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKXTXRTNUAYPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644697 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-34-8 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.